molecular formula C5H2F8 B13738924 (E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene

(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene

Cat. No.: B13738924
M. Wt: 214.06 g/mol
InChI Key: PXHPMSUXBSIIAN-HNQUOIGGSA-N
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Description

2H,3H-Octafluoro-2-pentene is a fluorinated organic compound with the molecular formula C5H2F8. It is characterized by the presence of eight fluorine atoms attached to a pentene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-Octafluoro-2-pentene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution .

Industrial Production Methods

In industrial settings, the production of 2H,3H-Octafluoro-2-pentene may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2H,3H-Octafluoro-2-pentene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H,3H-Octafluoro-2-pentene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-Octafluoro-2-pentene is largely dependent on its chemical structure and the presence of multiple fluorine atoms. Fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain chemical environments. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-Octafluoro-2-pentene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability, low reactivity with biological systems, and unique electronic properties .

Properties

Molecular Formula

C5H2F8

Molecular Weight

214.06 g/mol

IUPAC Name

(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene

InChI

InChI=1S/C5H2F8/c6-1(2(7)4(9)10)3(8)5(11,12)13/h2,4H/b3-1+

InChI Key

PXHPMSUXBSIIAN-HNQUOIGGSA-N

Isomeric SMILES

C(C(F)F)(/C(=C(/C(F)(F)F)\F)/F)F

Canonical SMILES

C(C(F)F)(C(=C(C(F)(F)F)F)F)F

Origin of Product

United States

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